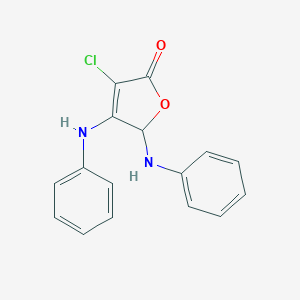
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one, also known as Furan-2-yl-phenethyl-quinazolinone (FPQ), is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. FPQ belongs to the class of quinazolinone derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of FPQ is not fully understood. However, it has been suggested that FPQ exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
FPQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. FPQ has also been found to modulate certain signaling pathways in the body, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPQ is its wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of FPQ is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on FPQ. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of FPQ and identifying its molecular targets. Additionally, further studies could be conducted to evaluate the safety and efficacy of FPQ in animal models and human clinical trials.
Synthesis Methods
The synthesis of FPQ involves the condensation of 2-furylcarboxaldehyde and 3-phenethyl-2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification.
Scientific Research Applications
FPQ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. FPQ has also been studied for its potential use as an anti-tumor agent and has shown promising results in preclinical studies.
properties
Product Name |
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2 |
InChI Key |
ZFIMKOHGGKYLGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
synonyms |
3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one NPS-53574 NPS53574 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)

![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)